Istamycin C0

Description

Contextualization within Aminoglycoside Antibiotic Research

Istamycin C0 belongs to the class of aminoglycoside antibiotics. Aminoglycosides are a group of structurally related compounds known for their potent antibacterial properties. They typically function by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis, which is essential for bacterial growth and survival ontosight.aiontosight.ai. The discovery and study of new aminoglycosides, such as this compound, are significant in the ongoing effort to combat bacterial infections, particularly in light of increasing antibiotic resistance labome.com. Research into this compound contributes to the knowledge base surrounding the diversity of aminoglycoside structures, their mechanisms of action, and potential avenues for developing new antimicrobial strategies or understanding resistance mechanisms ontosight.aimdpi.com.

Historical Perspective of Istamycin Discovery and Classification

The istamycins represent a group of novel aminoglycoside antibiotics first reported in the late 1970s. Their discovery was a result of screening actinomycete isolates for antibiotic production, particularly those exhibiting resistance to existing antibiotics like kanamycin (B1662678) oup.comoup.comnih.gov. This approach aimed to identify new compounds with potentially different resistance profiles or mechanisms of action. The istamycins were recognized as a new group related to astromicin (B1667648) (fortimicin) aminoglycosides oup.comnih.gov.

Isolation from Marine Actinomycetes

A key aspect of the historical discovery of istamycins, including this compound, is their isolation from marine actinomycetes. Specifically, the istamycins were purified from Streptomyces tenjimariensis strain SS-939 ontosight.aioup.comnih.gov. This highlights marine environments as a valuable source for novel bioactive compounds, including antibiotics nih.govmicrobiologyjournal.org. Research into the isolation and characterization of actinomycetes from marine sediments has demonstrated that these microorganisms are metabolically active and can produce a variety of antimicrobial substances nih.govmicrobiologyjournal.org. The production of istamycins by Streptomyces tenjimariensis in a marine environment suggests an adaptation to this specific ecological niche labome.commicrobiologyjournal.org. Studies have also investigated the nutritional requirements and conditions that influence istamycin production by Streomyces tenjimariensis, noting that complex carbon and nitrogen sources like starch and soybean meal support production, which can be further stimulated by the addition of substances like palmitate nih.gov. The involvement of plasmids in istamycin production by Streptomyces tenjimariensis has also been investigated nih.gov.

Differentiation within the Istamycin Congener Family (e.g., Istamycin A, B, C, A0, B0, C1)

This compound is part of a family of closely related compounds, known as congeners, produced by Streptomyces tenjimariensis ontosight.airesearchgate.netresearchgate.net. This family includes several distinct structures, such as Istamycin A, B, C, A0, B0, and C1, among others researchgate.netresearchgate.netbiorxiv.org. These congeners share a core structural framework but differ in specific modifications, such as variations in amino sugar moieties or the presence of additional functional groups ontosight.ai. The differentiation within the istamycin family is a subject of academic research to understand the biosynthetic pathways involved in their production and the relationship between structural variations and biological activity researchgate.net. Profiling and characterization of these congeners in Streptomyces tenjimariensis cultures have been performed using techniques like high-performance liquid chromatography with tandem mass spectrometry, allowing for the identification and relative quantification of various istamycin compounds researchgate.netresearchgate.net.

The istamycin family can be broadly categorized, with some members like Istamycin A and B being among the initially identified and more studied congeners nih.govnih.gov. This compound, along with others like Istamycin A0, B0, and C1, represents further variations within this structural class researchgate.netresearchgate.netbiorxiv.org. Academic research focuses on elucidating the precise chemical structures of these congeners and understanding how the producing organism synthesizes this diverse array of related molecules.

Below is a table listing some of the Istamycin congeners mentioned:

| Istamycin Congener |

| Istamycin A |

| Istamycin B |

| Istamycin C |

| Istamycin A0 |

| Istamycin B0 |

| Istamycin C1 |

| This compound |

Research findings often involve the identification and quantification of these different istamycins present in fermentation broths, providing insights into the productivity of the producing strain and the relative abundance of each congener researchgate.netresearchgate.net.

Structure

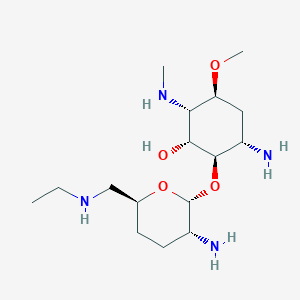

2D Structure

3D Structure

Properties

Molecular Formula |

C16H34N4O4 |

|---|---|

Molecular Weight |

346.47 g/mol |

IUPAC Name |

(1R,2R,3S,5S,6S)-3-amino-2-[(2R,3R,6S)-3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-5-methoxy-6-(methylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C16H34N4O4/c1-4-20-8-9-5-6-10(17)16(23-9)24-15-11(18)7-12(22-3)13(19-2)14(15)21/h9-16,19-21H,4-8,17-18H2,1-3H3/t9-,10+,11-,12-,13+,14+,15+,16+/m0/s1 |

InChI Key |

MBIKACINXASGTE-PFCCBWJBSA-N |

Isomeric SMILES |

CCNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)NC)OC)N)N |

Canonical SMILES |

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)NC)OC)N)N |

Origin of Product |

United States |

Biological Production and Fermentation Research

Primary Producer Organism: Streptomyces tenjimariensis Systematics and Cultivation

Streptomyces tenjimariensis ATCC 31603 is identified as a key strain for the production of istamycins, including Istamycin C0. This marine bacterium was initially isolated from sea mud samples in Sagami Bay, Japan. oup.com. Streptomyces species are Gram-positive bacteria belonging to the high G+C organisms, known for their complex life cycles and the production of a wide array of secondary metabolites, including antibiotics streptomyces.org.ukauctoresonline.org.

Cultivation of Streptomyces tenjimariensis for istamycin production typically involves aerobic conditions in a suitable culture medium containing assimilable carbon and nitrogen sources google.com. A common approach involves preparing a seed culture by inoculating spores or mycelia into a liquid medium, followed by incubation under shaking conditions. This seed culture is then used to inoculate a larger volume of production medium in a fermentor for the main fermentation process google.com.

Initial studies on S. tenjimariensis ATCC 31603 have shown that both aminoglycoside production medium and protoplast regeneration medium yielded high specific productivity of istamycins nih.govresearchgate.net.

Bioreactor Culture Optimization for Enhanced Istamycin Production

Optimization of bioreactor culture conditions is a significant area of research aimed at maximizing istamycin production by Streptomyces tenjimariensis. This involves modulating various environmental factors and engineering the media composition. Statistical optimization methods, such as the central composite design (CCD) and D-optimal design (DOD), have been employed to study the effect of multiple variables simultaneously and identify optimal conditions nih.govresearchgate.netresearchgate.net.

Several environmental factors significantly influence istamycin production. Studies have investigated the impact of initial pH, incubation temperature, and agitation rate on the yield.

Research using CCD has indicated that an initial pH of approximately 6.38, an incubation temperature of 30 °C, and an agitation rate of 200 rpm were optimal for istamycin production at the shake flask level nih.govresearchgate.net. Another study utilizing DOD suggested optimal conditions of an initial pH of 7, an incubation temperature of 30 °C, and an agitation of 300 rpm for 10 days, resulting in a substantial increase in production compared to basic media researchgate.net.

Data from optimization studies highlight the sensitivity of istamycin production to these parameters. For instance, varying agitation rates demonstrated that 200 rpm yielded the best results for active molecule production cabidigitallibrary.org.

Here is a summary of optimized environmental factors from a study:

| Factor | Optimized Value | Reference |

| Initial pH | 6.38 or 7 | researchgate.net, nih.gov |

| Incubation Temperature | 30 °C | researchgate.net, nih.gov |

| Agitation Rate | 200 or 300 rpm | researchgate.net, cabidigitallibrary.org |

| Incubation Time | 6 or 10 days | researchgate.net, nih.gov |

The composition of the culture medium plays a vital role in providing the necessary nutrients for Streptomyces tenjimariensis growth and istamycin biosynthesis. Optimization studies have evaluated different media components to enhance productivity.

Aminoglycoside production medium and protoplast regeneration medium have been reported to give the highest specific productivity nih.govresearchgate.net. Specific components and their optimal concentrations are often determined through experimental designs like OFAT (One Factor At A Time) and statistical methods nih.govresearchgate.net.

Studies have shown that certain media formulations can lead to significant increases in istamycin yield compared to unoptimized conditions researchgate.net. For example, using specific optimized culture media resulted in a threefold increase in production in one study researchgate.net.

Environmental Factor Modulation (pH, Temperature, Agitation Rate)

Co-Cultivation Strategies for Metabolite Diversification and Yield Enhancement

Co-cultivation, the practice of growing two or more microorganisms together, has emerged as a strategy to potentially induce or enhance the production of secondary metabolites, including antibiotics, in Streptomyces species juniperpublishers.comuconn.edufrontiersin.org. This approach aims to mimic natural microbial interactions and stimulate cryptic biosynthetic pathways juniperpublishers.comfrontiersin.org.

Research involving the co-cultivation of Streptomyces tenjimariensis with other marine bacteria has demonstrated the potential for enhanced istamycin production juniperpublishers.comnih.govresearchgate.net. In one study, co-culturing S. tenjimariensis with 53 different marine bacteria showed that 12 of these species induced istamycin production uconn.edunih.gov. Enhanced production was particularly observed when S. tenjimariensis was inoculated 24 hours prior to the other bacteria, suggesting that the timing of inoculation and the chemical cues produced during specific growth phases are important juniperpublishers.comuconn.edufrontiersin.org. This indicates that competitive interactions can trigger the production of antibiotics like istamycins as a survival strategy juniperpublishers.com.

Co-culture experiments can lead to increased yields of known metabolites and the production of previously undetected compounds uconn.edu. The induction of natural product biosynthesis in co-culture may be a response to microbial competition juniperpublishers.com.

Biosynthetic Pathway Elucidation and Engineering

Overview of the 2-Deoxy-Aminocyclitol Istamycin Biosynthetic Pathway

The istamycin biosynthetic pathway is part of the larger family of 2-deoxy-aminocyclitol aminoglycoside biosynthesis. researchgate.netucl.ac.uk While some aminoglycosides originate from a myo-inositol precursor, the istamycin pathway is suggested to be more closely related to 2-deoxystreptamine-derived compounds, featuring a 2-deoxy-scyllo-inosose (B3429959) synthase. The pathway involves the assembly of a diaminocyclitol pseudodisaccharide moiety. researchgate.net Studies have indicated similarities between the biosynthetic pathways of istamycins, fortimicins, and sporaricins. researchgate.net The biosynthesis of 3',4'-dideoxy types of fortimicins, gentamicins, and istamycins involves a unique initial phosphorylation step. researchgate.netresearchgate.netjmb.or.krnih.gov

Enzymatic Steps and Biochemical Transformations

The conversion of precursors to istamycin C0 involves a cascade of enzymatic steps, including modifications of the inositol (B14025) ring (or its precursor), amination reactions, glycosyl transferase activities, and methylation and phosphorylation events. researchgate.netucl.ac.ukresearchgate.netresearchgate.netnih.govresearchgate.netmicrobiologyresearch.org

Although the istamycin pathway is thought to diverge from the myo-inositol pathway early on, involving a 2-deoxy-scyllo-inosose synthase, modifications and amination of cyclitol intermediates are central to the biosynthesis of the aminocyclitol core. In related pathways, such as streptomycin (B1217042) and spectinomycin (B156147) biosynthesis, myo-inositol is converted through a series of oxidation and transamination steps to form the aminocyclitol ring. nih.gov For instance, in spectinomycin biosynthesis, putative dehydrogenases and aminotransferases are involved in converting myo-inositol to scyllo-inosose and then to scyllo-inosamine. Amination reactions are crucial for introducing the amino groups characteristic of aminoglycosides. ucl.ac.uk In the astromicin (B1667648) (fortimicin) pathway, amination at position 4 of fortamine occurs after the formation of the pseudodisaccharide. jst.go.jp

Glycosyl transferases play a vital role in attaching sugar moieties to the aminocyclitol core, forming the pseudodisaccharide structure of istamycin. researchgate.netjmb.or.kr These enzymes catalyze the transfer of glycosyl residues from activated donor molecules, such as UDP-sugar derivatives, to acceptor molecules. frontiersin.org While specific glycosyl transferases in the istamycin pathway are not as extensively characterized as in other aminoglycoside pathways like gentamicin (B1671437), their activity is essential for the assembly of the complete istamycin structure. researchgate.net Studies on other antibiotic biosynthetic pathways, such as spiramycin, highlight the importance and interplay of multiple glycosyltransferases and auxiliary proteins in the glycosylation process. nih.gov

Methylation and phosphorylation are tailoring reactions that occur at later stages of aminoglycoside biosynthesis, contributing to the structural diversity and biological activity of the final compounds. researchgate.netnih.govjst.go.jp Phosphorylation, particularly at the 3' position, has been identified as a unique and initial step in the biosynthesis of 3',4'-dideoxy aminoglycosides, including istamycins. researchgate.netresearchgate.netjmb.or.krnih.gov This phosphorylation is mediated by specific phosphotransferases. researchgate.netjmb.or.krnih.gov Methylation reactions, catalyzed by methyltransferases, are also important modifications. pnas.orgresearchgate.net For example, in gentamicin biosynthesis, several methyltransferases are involved in modifying the sugar moieties. pnas.org While specific methylation steps in this compound biosynthesis require further detailed elucidation, the presence of methyltransferase genes in the istamycin gene cluster suggests their involvement. pnas.org

Glycosyl Transferase Activities

Genetic Determinants of Istamycin Biosynthesis

The genes encoding the enzymes involved in istamycin biosynthesis are typically clustered together in the genome of the producing organism, Streptomyces tenjimariensis. researchgate.netucl.ac.ukresearchgate.netnih.govjst.go.jpu-tokyo.ac.jpscispace.comjyi.org These biosynthetic gene clusters (BGCs) facilitate the coordinated expression of the genes required for antibiotic production. nih.gov

The istamycin biosynthetic gene cluster has been identified in Streptomyces tenjimariensis. nih.govgoogle.com Characterization of genes within this cluster has provided insights into the enzymes responsible for different biosynthetic steps. For instance, the istP gene has been identified and characterized as encoding a phosphotransferase involved in the biosynthesis of 3',4'-dideoxy istamycins. jmb.or.krnih.govresearchgate.netkorea.ac.krsciprofiles.com This enzyme is considered an interchangeable launcher of the C3',4'-dideoxygenation pathway in both istamycin and fortimicin (B10828623) biosynthesis, as demonstrated by complementation experiments with the forP gene from Micromonospora olivasterospora. jmb.or.krnih.govresearchgate.net The fmrT gene from Streptomyces tenjimariensis encodes an rRNA methyltransferase and has been proposed to be involved in self-resistance to istamycin. microbiologyresearch.orgjst.go.jpnih.govnih.gov Analysis of the istamycin gene cluster has also revealed the presence of other genes potentially encoding enzymes like deacetylases and oxidoreductases, suggesting their roles in the pathway.

Here is a table summarizing some of the identified genes and their proposed functions in istamycin biosynthesis and resistance:

| Gene | Proposed Function | Organism | Citation |

| istP | Phosphotransferase (initiates C3',4'-dideoxygenation) | Streptomyces tenjimariensis | jmb.or.krnih.govresearchgate.net |

| forP | Phosphotransferase (involved in fortimicin biosynthesis, interchangeable with istP) | Micromonospora olivasterospora | jmb.or.krnih.govresearchgate.net |

| fmrT | rRNA methyltransferase (self-resistance) | Streptomyces tenjimariensis | microbiologyresearch.orgjst.go.jpnih.govnih.gov |

| IstU | Putative 6'-N-methyltransferase | Streptomyces tenjimariensis | pnas.org |

Further research involving gene knockout, complementation, and enzymatic characterization is ongoing to fully elucidate the function of all genes within the istamycin biosynthetic cluster and the precise biochemical transformations they catalyze.

Regulatory Elements Governing Pathway Expression

The biosynthesis of secondary metabolites like istamycins in Streptomyces is subject to precise regulatory systems. frontiersin.org These systems involve transcription factors (TFs) that control the initiation of transcription by binding to DNA. frontiersin.orgqiagen.com While specific regulatory elements solely governing the expression of the this compound pathway genes are not extensively detailed in the provided information, studies on other aminoglycoside biosynthetic gene clusters in Streptomyces provide insights into potential regulatory mechanisms.

For example, in the streptomycin biosynthetic pathway, the strR gene locus encodes a transcriptional activator that appears to be the sole regulatory element within that specific cluster. The expression of strR is induced by the A-factor cascade, where AdpA binds to and activates the strR promoter, subsequently leading to the transcriptional upregulation of other streptomycin biosynthetic genes. Similarly, in the tobramycin (B1681333) biosynthesis cluster, TobR, a transcriptional regulatory factor belonging to the Lrp/AsnC family, has been identified as a pathway-specific regulator. researchgate.net Knockout and overexpression studies of tobR demonstrated its influence on carbamoyltobramycin production, and in vitro experiments confirmed its interaction with DNA at the adjacent tobO promoter position. researchgate.net

While direct counterparts for these specific regulatory genes in the istamycin cluster are not explicitly detailed, it is likely that similar pathway-specific and potentially global regulatory elements are involved in controlling the expression of the istamycin biosynthetic genes in Streptomyces tenjimariensis. frontiersin.orgnih.govbiomodal.com The MIBiG database entry for the istamycin biosynthetic gene cluster (BGC0000700) indicates the presence of regulatory genes within the cluster. secondarymetabolites.orgsecondarymetabolites.org

Rational and Combinatorial Biosynthesis for Novel Analog Generation

Rational and combinatorial biosynthesis approaches are employed to generate novel derivatives of existing antibiotics, including aminoglycosides like istamycins. researchgate.netresearchgate.netnih.gov These strategies involve manipulating the biosynthetic pathways to produce modified compounds with potentially improved properties. researchgate.netresearchgate.netnih.gov

Pathway Engineering for Tailored Istamycin Derivatives

Pathway engineering involves genetically modifying antibiotic-producing strains to alter or modify the biosynthetic route, leading to the production of tailored derivatives. researchgate.netnih.gov This can be achieved through techniques such as site-directed mutagenesis, gene replacement, inactivation through knock-out mutations, or co-expression of specific genes involved in unique biosynthetic steps. nih.gov The goal is often to create novel compounds or improve the production of valuable congeners. researchgate.netresearchgate.net

For istamycins, pathway engineering could involve modifying genes within the istamycin biosynthetic gene cluster to introduce structural variations in the final product. Given that the biosynthesis involves complex enzymatic steps, including glycosylation and methylation smolecule.com, targeting the genes encoding the relevant glycosyltransferases and methyltransferases could lead to the production of novel istamycin analogs with altered sugar moieties or methylation patterns. Studies on other aminoglycosides like gentamicin have shown that modifying methyltransferase genes can significantly impact the proportions of different components in the final mixture. pnas.orgpnas.org

Combinatorial biosynthesis specifically involves combining genes or enzymes from different biosynthetic pathways to create hybrid pathways that yield novel compounds. researchgate.netresearchgate.net This approach has been successfully used to generate new derivatives of various metabolites. researchgate.net For istamycins, this could involve introducing genes from other aminoglycoside biosynthetic clusters into Streptomyces tenjimariensis or vice versa, potentially leading to the production of hybrid aminoglycosides containing structural elements from both pathways.

Heterologous Expression Systems for Biosynthetic Research

Heterologous expression systems are valuable tools for studying biosynthetic pathways and producing natural products. frontiersin.orgdiva-portal.orgnih.gov Expressing biosynthetic gene clusters or individual genes in a host organism different from the native producer offers several advantages. frontiersin.org These include the ability to study gene clusters from organisms that are difficult to cultivate, utilizing hosts with well-developed genetic manipulation tools, and having a clearer genetic background compared to the native producer. frontiersin.org

Molecular Mechanisms of Biological Activity

Ribosomal Target Binding and Specificity

Aminoglycoside antibiotics, including Istamycin C0, exhibit their antibacterial activity by binding to the bacterial ribosome. wikipedia.orgwikipedia.orgnih.govnih.gov This binding is characterized by a high affinity for the ribosomal target, ensuring effective interference with bacterial protein synthesis. wikipedia.orgnih.gov The specificity of aminoglycosides for bacterial ribosomes over eukaryotic ribosomes is a crucial aspect of their selective toxicity, although the degree of specificity can vary among different aminoglycosides. mims.commims.com

Interaction with the 30S Ribosomal Subunit

The primary target of this compound, consistent with other aminoglycosides, is the bacterial 30S ribosomal subunit. wikipedia.orgmims.comwikipedia.orgnih.govnih.gov This subunit plays a critical role in the initiation and decoding phases of protein synthesis. wikipedia.orgfishersci.ca Aminoglycosides bind to the A-site (aminoacyl-tRNA binding site) on the 16S ribosomal RNA (rRNA) component of the 30S subunit. wikipedia.orgnih.govnih.gov This interaction involves specific nucleotides within the A-site helix, notably G1491, A1492, and A1493 (using Escherichia coli numbering). nih.gov

The binding of aminoglycosides induces conformational changes in the 30S ribosomal subunit. nih.govnih.gov For many 2-deoxystreptamine (B1221613) aminoglycosides, this involves restricting A1492 and A1493 in a "flipped-out" position. nih.govmims.com This conformational alteration at the decoding site is directly linked to the antibiotic's mechanism of action, as the proper dynamics of these adenines are essential for maintaining the fidelity of bacterial protein synthesis. mims.com Variations exist in the specific conformational changes induced by different aminoglycosides; for instance, paromomycin (B158545) stabilizes a closed domain conformation, while streptomycin (B1217042) locks the 30S subunit in a more open state in the decoding complex. nih.gov Sisomicin (B1680986), a related aminoglycoside, has been shown to induce an intermediate state of 30S domain closure. nih.gov

Another factor contributing to the prokaryotic specificity of aminoglycosides is the nucleotide at position 1408 of the 16S rRNA, which is an adenine (B156593) in prokaryotes but a guanosine (B1672433) in eukaryotes. mims.com This difference in the binding site contributes to the differential affinity of aminoglycosides for bacterial versus eukaryotic ribosomes. mims.com

Perturbation of Bacterial Protein Synthesis

The binding of this compound to the 30S ribosomal subunit perturbs bacterial protein synthesis through several interconnected mechanisms. A primary effect is the induction of codon misreading. wikipedia.orgwikipedia.orgnih.govnih.govfishersci.no By altering the conformation of the A-site, the antibiotic interferes with the accurate pairing between the mRNA codon and the tRNA anticodon. wikipedia.orgnih.gov This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of aberrant, non-functional, or even toxic proteins. wikipedia.orgfishersci.no

In addition to causing misreading, istamycins, like other aminoglycosides, can also interfere with the initiation phase of protein synthesis. mims.com This can involve preventing the formation of the initiation complex, which is the assembly of the 30S ribosomal subunit, mRNA, and initiator tRNA. mims.comwikipedia.org By disrupting the formation or stability of this complex, the antibiotic effectively halts the commencement of translation. Furthermore, aminoglycosides can obstruct the process of peptide elongation, preventing the ribosome from moving along the mRNA and adding subsequent amino acids to the polypeptide chain. mims.com The combination of misreading, inhibition of initiation complex formation, and blockage of elongation contributes to the bactericidal activity characteristic of aminoglycoside antibiotics. wikipedia.orgnih.govwikipedia.org

Comparative Analysis of this compound with Related Aminoglycoside Mechanisms

The mechanism of action of this compound, involving binding to the 30S ribosomal subunit and inhibiting protein synthesis, is broadly similar to that of other aminoglycoside antibiotics such as gentamicin (B1671437) and tobramycin (B1681333). mims.com However, subtle differences in chemical structure among aminoglycosides can lead to variations in their specific interactions with the ribosome and the resulting downstream effects on protein synthesis. nih.gov

While the core mechanism involves A-site binding and the induction of misreading, the precise way each aminoglycoside interacts with the 16S rRNA and the conformational changes it induces can differ. As noted earlier, the impact on 30S subunit domain closure varies between paromomycin, streptomycin, and sisomicin. nih.gov These structural-activity relationships contribute to differences in the spectrum of activity, potency, and resistance profiles observed among different aminoglycosides. For example, the methylation of A1408 in the 16S rRNA of Streptomyces tenjimariensis, the istamycin producer, confers resistance to some aminoglycosides (like kanamycin (B1662678) and apramycin) but not others (like paromomycin), highlighting the distinct interactions of different aminoglycosides with this crucial nucleotide. mims.com

Comparative studies, such as those involving fortimicins, another class of aminoglycosides, further illustrate these variations. Fortimicin (B10828623) A and Fortimicin B, despite being related, show different effects on protein polymerization and misreading in in vitro assays. fishersci.ie Furthermore, neither fortimicin A nor B could displace other aminoglycosides like dihydrostreptomycin, tobramycin, or gentamicin from their binding sites on the 70S ribosome, suggesting potentially distinct or overlapping, but not identical, binding modes or affinities compared to these other aminoglycosides. fishersci.ie

These comparative analyses underscore that while the general principle of 30S ribosomal targeting is conserved across the aminoglycoside class, the specific molecular details of binding and the exact nature of the protein synthesis perturbation can vary depending on the individual compound's structure. Such differences can influence their efficacy against various bacterial strains and their susceptibility to resistance mechanisms.

Mechanisms of Antimicrobial Resistance

Self-Resistance Strategies in Producing Organisms

Organisms that produce antibiotics, such as Streptomyces tenjimariensis which produces istamycins, must possess mechanisms to protect themselves from the toxic effects of their own antimicrobial products. mdpi.comnih.govcsic.esresearchgate.net These self-resistance strategies are crucial for the survival of the producer organism during antibiotic biosynthesis. researchgate.netnih.gov

Ribosomal Resistance via Ribosomal RNA Methylation (e.g., FmrT)

A key self-resistance mechanism employed by Streptomyces tenjimariensis involves the modification of its own ribosomes through ribosomal RNA (rRNA) methylation. mdpi.comnih.govcsic.es This modification reduces the affinity of the ribosome for the antibiotic, thereby preventing inhibition of protein synthesis. embopress.orgnih.govoup.com The gene fmrT in Streptomyces tenjimariensis encodes an rRNA methyltransferase that is responsible for this self-resistance. mdpi.commicrobiologyresearch.orgnih.govnih.gov FmrT mediates the methylation at the N1 position of adenosine (B11128) 1408 (A1408) within the 16S rRNA, a critical nucleotide located in the A-site of the decoding region of the 30S ribosomal subunit where aminoglycosides bind. embopress.orgnih.govoup.comasm.org This methylation precludes the formation of a specific base pair (A1408·A1493), conferring resistance to certain aminoglycosides. embopress.org

Research has characterized the resistance profile conferred by fmrT. The fmrT gene from Streptomyces tenjimariensis has been shown to confer resistance to Fortimicin-A (FTM-A), kanamycin (B1662678) (Km), and neomycin B (Nm-B), but not to gentamicin (B1671437) (Gm). microbiologyresearch.orgnih.gov This indicates that the methylation mediated by FmrT specifically affects the binding of certain aminoglycosides while leaving the ribosome susceptible to others.

Resistance Profile Conferred by fmrT in Streptomyces tenjimariensis microbiologyresearch.orgnih.gov

| Aminoglycoside | Resistance Conferred by fmrT |

| Fortimicin-A (FTM-A) | Resistant |

| Kanamycin (Km) | Resistant |

| Neomycin B (Nm-B) | Resistant |

| Gentamicin (Gm) | Sensitive |

Efflux Pump Systems in Producer Organisms

Efflux pump systems are another strategy utilized by antibiotic-producing organisms for self-protection. researchgate.netnih.govresearchgate.netmdpi.com These systems involve membrane-bound proteins that actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration to sub-inhibitory levels. reactgroup.orgnih.gov While efflux pumps are a general mechanism of self-resistance in antibiotic producers, specific transporter genes (steF24.1, steF24.27c, and steO22.6) have been speculated to be present within the istamycin gene cluster in Streptomyces tenjimariensis, suggesting their potential involvement in istamycin self-resistance. mdpi.com

Enzymatic Modification for Self-Protection

Enzymatic modification is a common mechanism of self-resistance in many antibiotic-producing bacteria, particularly among producers of other aminoglycosides. mdpi.comcsic.esresearchgate.netnih.govnih.govnih.gov These enzymes, such as acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), chemically alter the antibiotic molecule, rendering it inactive or less effective at binding to its ribosomal target. mdpi.comnih.gov However, studies on Streptomyces tenjimariensis, the istamycin producer, have indicated that enzymatic inactivation may not be the primary mechanism of self-resistance in this organism. No istamycin-inactivating enzyme activity was detected in extracts of S. tenjimariensis, suggesting that ribosomal modification plays the main role in its self-protection against istamycins. nih.govcsic.es This contrasts with producers of other aminoglycosides like neomycin or paromomycin (B158545), where enzymatic modification is a significant resistance factor. csic.esnih.gov

Mechanisms of Resistance in Pathogenic Microorganisms

Pathogenic microorganisms can develop resistance to aminoglycoside antibiotics like Istamycin C0 through acquired or intrinsic mechanisms. frontiersin.org The main mechanisms observed in pathogenic bacteria include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular accumulation through decreased uptake or increased efflux. mdpi.comfrontiersin.orgreactgroup.orgmdpi.com

Aminoglycoside-Modifying Enzymes (AMEs) and Their Substrate Specificity

Ribosomal Target Site Mutations

Alterations in the ribosomal target site, specifically the 16S rRNA of the 30S ribosomal subunit, can also confer resistance to aminoglycoside antibiotics in pathogenic microorganisms. mdpi.comfrontiersin.org These alterations can occur through mutations in the genes encoding ribosomal proteins or, more commonly, through mutations or modifications within the 16S rRNA itself. mdpi.comfrontiersin.orgnih.gov Point mutations at specific nucleotides in the A-site of the 16S rRNA, such as A1408 and G1405, are known to reduce the binding affinity of aminoglycosides to the ribosome, leading to resistance. embopress.orgnih.govoup.comasm.orgasm.org For instance, mutations at A1408 can confer resistance to aminoglycosides that bind to this region, similar to the effect of the A1408 methylation observed in the istamycin-producing organism. embopress.orgasm.org These ribosomal modifications or mutations hinder the ability of aminoglycosides to interfere with protein synthesis, thereby allowing the bacteria to survive in the presence of the antibiotic. embopress.orgasm.org

Role of Dideoxygenation in Resistance Evasion

Dideoxygenation, the removal of two hydroxyl groups, is a structural feature found in some aminoglycosides, including istamycins, gentamicins, and fortimicins. nih.govjmb.or.kr This modification plays a crucial role in evading certain mechanisms of bacterial resistance, particularly those mediated by aminoglycoside-modifying enzymes (AMEs). nih.govjmb.or.kr

AMEs inactivate aminoglycosides by catalyzing modifications such as acetylation, phosphorylation, or adenylation at specific amino or hydroxyl groups on the antibiotic molecule. researchgate.netnih.govnih.gov The presence of dideoxygenation at certain positions, such as the 3',4'-positions, removes potential sites for enzymatic modification by APH(3') (aminoglycoside 3'-phosphotransferase) and ANT(4') (adenyltransferase) enzymes. nih.gov This structural alteration prevents the enzymatic inactivation that is a widespread resistance mechanism in many pathogenic bacteria. researchgate.netnih.govnih.gov

Research into the biosynthesis of aminoglycosides like gentamicin, fortimicin (B10828623), and istamycin has highlighted the importance of dideoxygenation in creating these natural defensive structural features. nih.govjmb.or.kr Studies on gentamicin biosynthesis, for instance, have shown that specific enzymes like GenP and GenB3 are involved in the C-3',4'-dideoxygenation process, which is initiated by phosphorylation of a hydroxyl group. nih.gov This suggests a similar enzymatic pathway may be involved in the dideoxygenation of istamycins. nih.gov

While specific detailed research findings focusing solely on the dideoxygenation of this compound and its direct impact on resistance evasion compared to other istamycins are not extensively detailed in the provided search results, the principle of dideoxygenation conferring resistance evasion by removing AME target sites is well-established for this class of antibiotics. The presence of the dideoxy scaffold in istamycins, including this compound, contributes to their activity against strains resistant to other aminoglycosides that are susceptible to inactivation by AMEs targeting hydroxyl groups at these positions. ontosight.aijmb.or.kr

Another significant resistance mechanism involves methylation of the 16S ribosomal RNA, particularly at positions A1408 and G1405, which reduces the binding affinity of aminoglycosides to the ribosome. oup.comnih.govmdpi.com Streptomyces tenjimariensis, the producer of istamycin, is known to methylate the N1 position of A1408 in its own 16S rRNA, contributing to self-resistance against certain aminoglycosides like kanamycin and apramycin, but not paromomycin. oup.comnih.govembopress.org While dideoxygenation primarily addresses AME-mediated resistance, the interplay between structural modifications like dideoxygenation and evasion of ribosomal methylation is complex and can vary depending on the specific aminoglycoside structure and the methylation site. Apramycin, which also contains a dideoxy feature, is noted for its ability to evade 16S rRNA methylases. researchgate.net Further research would be needed to fully elucidate the specific impact of dideoxygenation in this compound on evading 16S rRNA methylation-based resistance.

While specific data tables directly comparing the efficacy of dideoxygenated this compound against strains with different resistance mechanisms were not found, the general principle derived from related aminoglycosides indicates that the dideoxy feature is a key structural determinant for evading enzymatic inactivation.

Structure Activity Relationship Sar and Analog Development

Elucidation of Critical Structural Features for Molecular Activity

For istamycins, which contain a 2-deoxy-aminocyclitol core, specific structural features are critical for their activity. While detailed studies focusing solely on Istamycin C0's critical features are not extensively detailed in the search results, general principles for aminoglycosides and information on related istamycins provide insight. Modifications at key positions on the peripheral part of a bioactive molecule can significantly alter its primary target or activity. biorxiv.org The 3',4'-dideoxy moiety observed in some aminoglycosides, such as sisomicin (B1680986) and netilmicin, is a key structural feature associated with substantial antibacterial activities against resistant strains. researchgate.net Similarly, 1-N-acylation, as seen in isepamicin (B1207981) and netilmicin, also contributes to activity against resistant bacteria. researchgate.net

Studies on Istamycin B derivatives have shown that replacing the amino group at the C-2' position with a hydroxyl group markedly decreased acute toxicity while retaining good antibacterial activity for some derivatives, such as 4-N-(beta-alanyl)-2'-deamino-3-O-demethyl-2'-hydroxyistamycin B0. nih.gov This highlights the importance of specific positions and functional groups for both activity and toxicity profiles. The aminocyclitol functionality is considered essential for biological activity in related aminoglycosides.

Design and Chemical Synthesis of this compound Analogs and Derivatives

The design and synthesis of this compound analogs and derivatives are pursued to improve potency, broaden the spectrum of activity, overcome resistance mechanisms, and potentially reduce toxicity. This involves targeted modifications of the this compound structure.

Targeted Modifications and Their Impact on Biological Interaction

Targeted modifications of aminoglycoside structures, including those related to istamycins, aim to alter their interaction with bacterial targets, primarily the ribosome, and with bacterial resistance enzymes. Resistance to aminoglycosides often arises from enzymatic modification of the antibiotic molecule by bacterial enzymes like acetyltransferases, phosphotransferases, and nucleotidyltransferases. mdpi.comresearchgate.net

Modifications are strategically introduced at sites known to be targeted by these resistance enzymes. For example, removing or modifying hydroxyl groups that are substrates for phosphotransferases can render the analog resistant to this inactivation mechanism. nih.gov Similarly, altering amino groups that are targets for acetyltransferases can circumvent this form of resistance. mdpi.com

While specific examples of targeted modifications on this compound and their precise impact on biological interaction are not detailed in the provided results, the general approach involves altering functional groups on the aminocyclitol or sugar moieties. Studies on kanamycin (B1662678) A derivatives, for instance, have explored modifications at the C-2' position, showing that certain small group installations on the 2'-NH2 can retain activity against bacteria producing AAC(2') enzymes. mdpi.com This suggests that similar strategies could be applied to this compound.

Computational Approaches for SAR Analysis and Target Prediction

Computational methods play an increasingly important role in SAR analysis and target prediction for bioactive molecules, including aminoglycosides like this compound. biorxiv.orgrsc.orgresearchgate.net These approaches can complement experimental studies by providing insights into molecular interactions and predicting the potential targets of new compounds.

Computational target prediction tools can analyze chemical structures to predict biological targets. biorxiv.orgresearchgate.netfrontiersin.org Methods based on chemical similarity are commonly used, operating under the principle that similar molecules tend to bind to similar targets. rsc.orgresearchgate.netfrontiersin.org By comparing the structure of this compound or its analogs to databases of compounds with known targets, potential binding partners can be identified. biorxiv.orgfrontiersin.org

Furthermore, computational approaches can be used to analyze the SAR of a series of compounds. This involves correlating structural variations with observed biological activities using statistical or machine learning methods. biorxiv.orgrsc.org Such analyses can help identify the key structural features responsible for activity and guide the design of new analogs with improved properties. mdpi.com Computational methods can also explore the interactions between molecules and target proteins at a molecular level. rsc.org

While specific computational studies focused solely on this compound are not detailed, the compound is included in datasets used for computational target prediction studies of bioactive molecules. biorxiv.orgfrontiersin.org This indicates that computational tools are being applied to understand the potential targets and SAR of this compound within broader studies of aminoglycosides and other bioactive compounds. Improving the accuracy of computational target prediction remains an important challenge in the field. researchgate.netfrontiersin.org

Advanced Analytical and Characterization Methodologies

High-Performance Liquid Chromatography (HPLC) for Congener Profiling and Quantification

HPLC is a key technique for separating and quantifying the various istamycin congeners produced by microorganisms like Streptomyces tenjimariensis. A method utilizing HPLC with electrospray ionization ion trap tandem mass spectrometry (LC-ESI-MS/MS) has been developed and validated for the robust profiling and characterization of biosynthetic congeners in the 2-deoxy-aminocyclitol istamycin pathway. nih.govresearchgate.net This method employed gradient elution on an Acquity CSH C₁₈ column with a mobile phase consisting of 5 mM aqueous pentafluoropropionic acid and 50% acetonitrile. nih.govresearchgate.net

Sixteen natural istamycin congeners, including Istamycin C0, were profiled and quantified using this method. nih.govresearchgate.net The congeners were quantified in descending order, with this compound appearing tenth in the list. nih.govresearchgate.net

| Istamycin Congener | Order of Quantification |

| Istamycin A | 1 |

| Istamycin B | 2 |

| Istamycin A0 | 3 |

| Istamycin B0 | 4 |

| Istamycin B1 | 5 |

| Istamycin A1 | 6 |

| Istamycin C | 7 |

| Istamycin A2 | 8 |

| Istamycin C1 | 9 |

| This compound | 10 |

| Istamycin X0 | 11 |

| Istamycin A3 | 12 |

| Istamycin Y0 | 13 |

| Istamycin B3 | 14 |

| Istamycin FU-10 | 15 |

| Istamycin AP | 16 |

The lower limit of quantification for Istamycin A in S. tenjimariensis fermentation was estimated to be 2.2 ng/mL. nih.govresearchgate.net

The simultaneous identification of a wide range of 2-deoxy-aminocyclitol-type istamycin profiles from bacterial fermentation has been achieved using HPLC-MS/MS, which also allows for the separation of istamycin epimers. nih.govresearchgate.net In addition to profiling congeners, this method enabled the chromatographic separation of five sets of 1- or 3-epimeric pairs using a macrocyclic glycopeptide-bonded chiral column. nih.govresearchgate.net The ability to separate epimers is crucial for accurate analysis as epimers have the same m/z values and similar abundances, often eluting close to the parent compounds. obrnutafaza.hr

Tandem Mass Spectrometry (MS/MS) for Structural Characterization of Metabolites

LC-ESI-MS/MS is a powerful tool for the structural characterization of istamycins and their related metabolites. nih.govresearchgate.net MS/MS operated in the Selected Reaction Monitoring (SRM) mode is used to trace specific istamycin congeners by selecting mass pairs corresponding to the transition of the protonated parent ion to a typical product ion. researchgate.netjmb.or.kr For this compound, the mass pair used for tracing in SRM mode is m/z 347.3 > 140.2. researchgate.netjmb.or.kr This specific fragmentation pattern provides strong structural evidence for the identification of this compound within complex mixtures. researchgate.net

Identification of Biosynthetic Intermediates and Modified Istamycins

MS/MS analysis plays a vital role in identifying biosynthetic intermediates and modified istamycins within the producing organism. By analyzing the fragmentation patterns of different compounds present in fermentation broths, researchers can gain insights into the enzymatic transformations occurring during biosynthesis. While the provided search results specifically detail the use of MS/MS for profiling known istamycin congeners and their characteristic fragmentation ions researchgate.netjmb.or.kr, the general application of MS/MS in the analysis of related aminoglycosides like gentamicins has demonstrated its capability in profiling a wide range of structurally related biosynthetic intermediates acs.org. This suggests that similar MS/MS approaches can be applied to the istamycin pathway to identify precursors and modified structures, although specific findings for this compound intermediates were not explicitly detailed in the provided snippets.

Metabolomic Profiling for Pathway Interrogation (e.g., GC-MS applications)

Metabolomic profiling aims to capture a broad spectrum of metabolites within an organism, providing a global snapshot of its metabolic state. This approach can be used to interrogate biosynthetic pathways, identifying metabolites that accumulate or decrease under different conditions, such as in mutant strains or during different growth phases. Gas chromatography-mass spectrometry (GC-MS) is a technique well-suited for the analysis of a wide range of polar metabolites after chemical derivatization, allowing for separation and identification based on mass fragmentation patterns and retention times.

Metabolic profiles have been created from GC-MS analysis of extracts from Streptomyces tenjimariensis, the producer of istamycins. These profiles have identified major metabolite groups including organic acids, amino acids, sugars, sugar alcohols, and phosphatidyl sugar alcohols, and their profiles have been correlated to growth stage and antimicrobial activity. While the provided information confirms the application of GC-MS in profiling Streptomyces tenjimariensis metabolites, specific details on the identification of this compound or its direct biosynthetic precursors or modified forms using GC-MS were not available in the search results. However, the application of metabolomic profiling, including GC-MS, to the istamycin producer highlights its potential for future studies aimed at a more comprehensive understanding of the istamycin biosynthetic pathway.

Q & A

Q. What is the biosynthetic pathway of Istamycin C0, and which genes are critical in its production?

this compound is a 1,4-diaminocyclitol antibiotic. Its biosynthesis involves enzymatic steps such as C3',4'-dideoxygenation, regulated by aminoglycoside O-phosphotransferases. Key genes include istP and forP , which initiate dideoxygenation in Streptomyces tenjimariensis. Disruption of istP abolishes dideoxygenation in istamycin biosynthesis, while forP disruption generates novel metabolites (e.g., 3-O-methyl-FOR-KK1). These genes are functionally interchangeable, as shown via cross-complementation in mutant strains .

Table 1: Key Genes in Istamycin Biosynthesis

| Gene | Function | Experimental Outcome (Disruption) |

|---|---|---|

| istP | Initiates C3',4'-dideoxygenation | Loss of dideoxygenation in istamycin |

| forP | Catalyzes analogous reaction | Production of 3-O-methyl-FOR-KK1 |

Q. What experimental models are used to study this compound's biosynthesis?

Streptomyces species, particularly S. tenjimariensis, serve as primary models. Gene knockout and complementation assays are critical. For example:

- Gene disruption : Use homologous recombination to delete istP or forP, followed by HPLC analysis of metabolites.

- Complementation : Introduce functional genes into mutants to restore biosynthesis pathways .

Q. How do researchers validate the enzymatic activity of this compound-related proteins (e.g., IstS)?

Enzymatic assays are conducted using purified proteins and substrates (e.g., d-glucose, l-glutamine). For IstS, activity is confirmed via isotopic labeling or chromatographic detection of intermediates like 2DOIA (15% isolated yield under optimized conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in gene function studies related to this compound biosynthesis?

Contradictions (e.g., overlapping roles of istP and forP) require bidirectional complementation assays and metabolite profiling . For instance, reintroducing forP into ΔistP mutants (and vice versa) clarifies functional redundancy. Multi-omics approaches (transcriptomics, proteomics) further validate enzyme specificity .

Q. What statistical approaches ensure reliability in enzyme activity data for this compound-related proteins?

- Uncertainty quantification : Report standard deviations from triplicate assays.

- Regression analysis : Model dose-response curves for substrate affinity (e.g., Michaelis-Menten kinetics).

- Peer consultation : Collaborate with statisticians to design robust experimental replicates and avoid Type I/II errors .

Table 2: Example Data from IstS Transamination Assay

| Substrate | Product Yield (%) | Standard Deviation (±) |

|---|---|---|

| d-glucose | 15.0 | 1.2 |

| l-glutamine | 12.5 | 1.5 |

Q. How can researchers optimize hypotheses about this compound's regulatory mechanisms?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Use CRISPR-Cas9 for targeted gene editing.

- Novelty : Investigate uncharacterized promoters in the istamycin gene cluster.

- Ethics : Adhere to biosafety protocols for antibiotic-resistant strains .

Q. What methodologies address challenges in visualizing this compound's structural modifications?

- High-resolution mass spectrometry (HR-MS) : Confirm molecular formulas of intermediates.

- X-ray crystallography : Resolve 3D structures of key enzymes (e.g., IstP).

- Avoid overcrowded figures : Limit chemical structures in graphics to 2–3 for clarity .

Methodological Best Practices

Q. How should researchers design a study to compare this compound with analogs like gentamicin?

- Controlled variables : Use identical bacterial strains and growth conditions.

- Outcome metrics : Measure minimum inhibitory concentrations (MICs) and cytotoxicity.

- Data interpretation : Apply ANOVA to compare efficacy across analogs .

Q. What strategies mitigate biases in literature reviews on this compound?

Q. How can conflicting data on this compound's enzyme kinetics be reconciled?

- Meta-analysis : Pool data from multiple studies to identify trends.

- In silico modeling : Use tools like Molecular Dynamics (MD) simulations to predict enzyme-substrate interactions .

Ethical and Reporting Guidelines

- Data transparency : Share raw chromatograms and genomic sequences in public repositories (e.g., GenBank) .

- Manuscript preparation : Follow journal-specific guidelines for statistical reporting and figure formatting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.